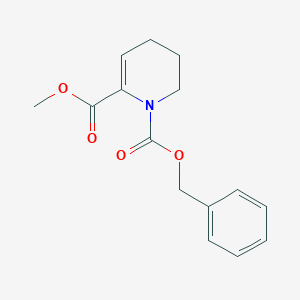

1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic naming of 1-benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate follows IUPAC conventions for bicyclic compounds with multiple ester substituents. The parent structure is a 5,6-dihydropyridine ring, a partially unsaturated six-membered heterocycle containing one nitrogen atom and two double bonds. The numbering begins at the nitrogen atom, with the 1- and 2-positions occupied by carboxylate groups. The benzyl (C₆H₅CH₂O−) and methyl (CH₃O−) ester substituents are appended to the 1- and 2-positions, respectively, yielding the full name 1-benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate.

The molecular formula, derived from the substituents and core structure, is C₁₅H₁₇NO₄ . This accounts for the dihydropyridine backbone (C₅H₇N), two carboxylate groups (COO⁻), and the benzyl and methyl ester moieties. The molecular weight is 275.3 g/mol, consistent with related dihydropyridine derivatives.

| Structural Component | Contribution to Formula |

|---|---|

| 5,6-Dihydropyridine core | C₅H₇N |

| Benzyl ester (C₆H₅CH₂OCO−) | C₈H₇O₂ |

| Methyl ester (CH₃OCO−) | C₂H₃O₂ |

| Total | C₁₅H₁₇NO₄ |

X-ray Crystallographic Studies of Dihydropyridine Derivatives

X-ray crystallography has been pivotal in resolving the three-dimensional architecture of dihydropyridine derivatives. For example, the crystal structure of a related 1,4-dihydropyridine-crown ether complex revealed a pronounced boat conformation in the dihydropyridine ring, with the sodium ion coordinated to both the crown ether and an acetone molecule. Similarly, nifedipine, a well-known calcium channel blocker, adopts a boat conformation with puckering at the C4 position, as confirmed by single-crystal studies.

The 5,6-dihydropyridine core in the target compound likely exhibits analogous stereochemical features. The partial saturation at the 5,6-positions introduces flexibility, enabling torsional adjustments in response to steric interactions from the benzyl and methyl groups. Crystallographic data for a nitrimino-substituted dihydropyridine derivative further demonstrated planar aromatic rings with torsional angles of 17° between substituents, highlighting the influence of electron delocalization on molecular geometry.

Conformational Analysis of 5,6-Dihydropyridine Core

The 5,6-dihydropyridine ring exists in a dynamic equilibrium between boat and half-chair conformations. Nuclear magnetic resonance (NMR) and computational studies indicate that the boat form is stabilized by hyperconjugation between the nitrogen lone pair and the π-system of the dihydropyridine ring. Substituents at the 1- and 2-positions further influence this equilibrium. The bulky benzyl group induces steric strain, favoring a distorted boat conformation to minimize van der Waals repulsions, while the methyl ester exerts electron-withdrawing effects that polarize the ring’s electron density.

Density functional theory (DFT) calculations on analogous compounds predict a dihedral angle of 120–130° between the benzyl ester and the dihydropyridine plane, optimizing π-π interactions with aromatic systems in biological targets. This conformational flexibility is critical for the compound’s potential interactions with enzymes or receptors, though such pharmacological applications fall outside the current structural scope.

Comparative Structural Features with Related Nicardipine Impurities

Nicardipine, a dihydropyridine calcium channel blocker, generates impurities such as 2-MMNOC (methyl 3-methyl-3'-nitro-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate) during synthesis. Structurally, 2-MMNOC shares the dihydropyridine core but differs in substituent patterns:

The absence of a nitro group in the target compound reduces electron-withdrawing effects, potentially altering redox stability and intermolecular interactions. Additionally, the benzyl ester’s lipophilicity contrasts with 2-MMNOC’s polar nitro group, impacting solubility and crystallization behavior. These differences underscore the structural diversity within the dihydropyridine class and its implications for material and pharmaceutical applications.

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

1-O-benzyl 6-O-methyl 3,4-dihydro-2H-pyridine-1,6-dicarboxylate |

InChI |

InChI=1S/C15H17NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-9H,5-6,10-11H2,1H3 |

InChI Key |

PJXDSFBRTTZZLE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CCCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Dihydropyridine Synthesis

The most common approach to synthesize dihydropyridine derivatives, including 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate, is the Hantzsch condensation . This involves a three-component reaction:

- An aldehyde (often benzyl-substituted or related aromatic aldehydes)

- A β-ketoester (such as methyl or ethyl acetoacetate)

- Ammonium acetate or ammonia as the nitrogen source

The reaction is typically carried out in alcoholic solvents (methanol or ethanol) under reflux conditions for 12–24 hours, protected from light to prevent decomposition.

| Component | Amount (example) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Aldehyde (benzyl type) | 1.65 mmol | Methanol | Reflux | 12–24 hours |

| β-Ketoester | 3.35 mmol | |||

| Ammonium acetate | 2.10 mmol |

After completion, the product precipitates upon cooling and is purified by crystallization from methanol or 2-propanol.

Modified Meyer Procedure for Asymmetrical Dihydropyridines

For asymmetrical derivatives, a two-step modified Meyer procedure is employed:

- Condensation of the aldehyde with methyl acetoacetate to form an intermediate.

- Reaction of this intermediate with ethyl acetoacetate and ammonium hydroxide in methanol to yield the target compound.

This method allows for selective substitution patterns on the dihydropyridine ring, which is critical for tuning biological activity.

Protection and Functional Group Manipulation

In some synthetic routes, protecting groups such as methoxymethyl (MOM) ethers are introduced to mask reactive hydroxyl groups during intermediate steps. For example, 1-benzyl 2-methyl (5R,6S)-6-allyl-5-(methoxymethoxy)-5,6-dihydropyridine-1,2(4H)-dicarboxylate was synthesized by:

- Treating the precursor with MOM chloride and diisopropylethylamine at 0 °C.

- Purification by column chromatography.

This step is crucial for controlling regioselectivity and preventing side reactions.

Oxidation and Substitution Reactions

Oxidation of intermediate imidazole derivatives with manganese dioxide in chloroform has been used to prepare aldehyde intermediates, which then participate in Hantzsch condensation to form dihydropyridines.

Reaction Conditions and Yields

| Method | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Classical Hantzsch | Methanol | Reflux | 12–24 h | 62–79 | Crystallization (MeOH/2-PrOH) |

| Modified Meyer (asymmetrical) | Methanol | Reflux | Variable | ~44 | Crystallization |

| Protection (MOM ether) | CHCl3 | 0 °C to RT | 15 h | 98 | Column chromatography |

Yields vary depending on the substitution pattern and reaction conditions but generally range from moderate to high (44–98%).

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the molecular framework, with characteristic signals for aromatic protons, methylene groups, and dihydropyridine ring hydrogens.

- Infrared (IR) Spectroscopy: Confirms functional groups such as carbonyl (C=O) stretching around 1695 cm^-1.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point Determination: Used to assess purity and identity, with typical melting points reported around 128–189 °C depending on the derivative.

Summary Table of Preparation Methods

| Step No. | Method/Procedure | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hantzsch Condensation | Benzyl aldehyde, methyl acetoacetate, ammonium acetate | Reflux in methanol, 12–24 h | 62–79 | Classical method for symmetrical dihydropyridines |

| 2 | Modified Meyer Procedure | Aldehyde, methyl and ethyl acetoacetate, ammonium hydroxide | Reflux in methanol | ~44 | For asymmetrical derivatives |

| 3 | Protection (MOM ether formation) | MOMCl, diisopropylethylamine | 0 °C to RT, 15 h | 98 | Protects hydroxyl groups during synthesis |

| 4 | Oxidation of intermediates | Manganese dioxide, chloroform | Room temperature | Variable | Prepares aldehyde intermediates |

Research Findings and Practical Considerations

- The reaction conditions such as temperature, solvent choice, and reaction time critically influence the yield and purity of the final product.

- Protection strategies improve selectivity and prevent side reactions, especially in complex molecules with multiple functional groups.

- The classical Hantzsch method remains the backbone of synthesis, but modifications allow for structural diversity essential for medicinal chemistry applications.

- Purification by crystallization is preferred for its simplicity and effectiveness in obtaining high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate is with a molecular weight of approximately 273.31 g/mol. The compound features a dihydropyridine ring that is crucial for its biological activity.

Cardiovascular Effects

Research indicates that dihydropyridine derivatives, including 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate, exhibit significant cardiovascular effects. These compounds act primarily as calcium channel blockers, which are essential in managing hypertension and angina pectoris. They function by inhibiting calcium influx into cardiac and smooth muscle cells, thereby reducing heart contractility and vascular resistance.

Neuroprotective Properties

Studies have shown that derivatives of dihydropyridine can provide neuroprotective effects. For instance, they may protect neurons from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotective effect is attributed to their ability to modulate calcium signaling pathways.

Antimicrobial Activity

Recent investigations have demonstrated the antimicrobial properties of this compound against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria.

Case Study 1: Cardiovascular Research

In a study conducted on hypertensive rats, the administration of 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate resulted in a significant reduction in systolic blood pressure compared to control groups. The compound was found to lower blood pressure through vasodilation mediated by calcium channel blockade .

Case Study 2: Neuroprotection in Animal Models

A study involving mice with induced neurodegeneration reported that treatment with the compound led to improved cognitive function and reduced neuronal loss. The results suggested that the compound could be beneficial in developing therapies for neurodegenerative conditions .

Data Tables

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate with structurally analogous compounds, focusing on molecular features, synthetic routes, stability, and applications.

1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate (CAS: 155905-80-9)

- Structural Differences: Replaces the benzyl group with a tert-butyl ester at position 1.

- Synthesis : Prepared via radical-based functionalization of enamides using xanthates, yielding a colorless oil with 25% efficiency .

- Applications : Used as a protected intermediate in peptide and heterocycle synthesis due to its resistance to hydrolysis .

- Spectroscopic Data : ¹H NMR (CDCl₃) signals include δ 4.14 (q, J = 7.1 Hz, ester protons), 1.44 (s, tert-butyl protons) .

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate

- Structural Differences : Incorporates a trifluoromethyl (-CF₃) group at position 2, introducing strong electron-withdrawing effects that may alter reactivity and binding affinity .

- Molecular Formula: C₁₃H₁₈F₃NO₄.

- Applications : The CF₃ group is often leveraged in medicinal chemistry to enhance metabolic stability and lipophilicity .

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)

- Structural Differences: Features a fused imidazo[1,2-a]pyridine core with additional nitrophenyl and cyano substituents.

- Physical Properties : Yellow solid (mp 215–217°C); characterized by IR (C=O at ~1700 cm⁻¹) and HRMS (m/z 550.0978 calculated, 550.0816 observed) .

- Applications : Serves as a precursor for antimalarial candidates due to its nitroaromatic moiety, which can be reduced to bioactive amines .

(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate

- Structural Differences : A pyrrolidine ring replaces the dihydropyridine core, with stereochemical complexity (2S,4R configuration) and a fluorine substituent.

- Molecular Formula: C₁₆H₁₈FNO₄ .

1-Benzyl 2-methyl 1,2-aziridinedicarboxylate

- Structural Differences : Substitutes the dihydropyridine ring with a strained aziridine ring, increasing reactivity in ring-opening reactions.

- Molecular Formula: C₁₂H₁₃NO₄; ChemSpider ID: 3463749 .

- Applications : Aziridines are valuable in click chemistry and as alkylating agents .

Tabulated Comparison of Key Analogs

Key Findings and Insights

Steric and Electronic Effects : The tert-butyl group in analogs enhances stability, while electron-withdrawing groups (e.g., CF₃, nitro) modulate reactivity for targeted applications .

Ring System Impact : Dihydropyridine derivatives exhibit partial unsaturation for conjugation, whereas aziridines and pyrrolidines offer distinct reactivity profiles due to ring strain or stereochemistry .

Pharmacological Potential: Nitro- and cyano-substituted analogs (e.g., compound 2d) highlight the role of aromatic and electron-deficient groups in antimalarial drug development .

Synthetic Challenges : Radical-based methods (e.g., xanthate chemistry) enable functionalization of dihydropyridine derivatives but require optimization for yield improvement .

Biological Activity

1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This compound belongs to the family of dihydropyridines, which are known for their diverse pharmacological properties, particularly in cardiovascular and neurological applications.

Chemical Structure and Properties

- Molecular Formula : C15H17N O4

- Molecular Weight : Approximately 275.3 g/mol

- Structural Features : The compound features a dihydropyridine core with benzyl and methyl substitutions, along with two carboxylate groups that contribute to its reactivity and biological activity.

Biological Activities

1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate exhibits several notable biological activities:

- Calcium Channel Blocking : Similar to other dihydropyridines, this compound acts as an L-type calcium channel blocker. It has been shown to influence calcium influx in cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .

- Neuroprotective Effects : The compound demonstrates neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage .

- Antioxidant Activity : Research suggests that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, thereby contributing to cellular protection .

The biological activity of 1-benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate is primarily attributed to its ability to modulate calcium channels. By blocking L-type calcium channels, it reduces intracellular calcium levels, leading to decreased excitability of neurons and vascular smooth muscle cells. This mechanism underlies its potential use in treating hypertension and other cardiovascular disorders.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Benzyl-4-methylpyridine | Pyridine ring with benzyl and methyl substitutions | Known for neuroprotective effects |

| Methyl 5,6-dihydro-2-pyridinecarboxylate | Dihydropyridine core with a single carboxylic acid | Exhibits anti-inflammatory properties |

| Benzylideneacetone | Contains a benzene ring and carbon double bond | Exhibits strong antioxidant activity |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Neuroprotection : A study evaluated the neuroprotective effects of several dihydropyridine derivatives including this compound. Results indicated a significant reduction in neuronal apoptosis under oxidative stress conditions .

- Cardiovascular Effects : In animal models, administration of 1-benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate resulted in lowered blood pressure and improved cardiac function, suggesting its efficacy as an antihypertensive agent .

- Antioxidant Studies : Experimental assays demonstrated that this compound effectively scavenges free radicals and enhances endogenous antioxidant enzyme activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.